5-Chloro-N-cyclohexylpentanamide-d11

描述

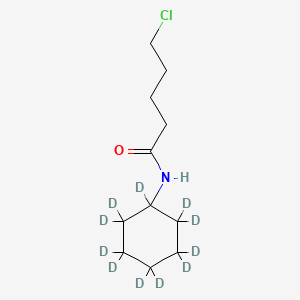

5-Chloro-N-cyclohexylpentanamide-d11 is a deuterated analog of 5-Chloro-N-cyclohexylpentanamide. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of this compound is C11H9D11ClNO, and it has a molecular weight of 228.80 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-cyclohexylpentanamide-d11 typically involves the deuteration of 5-Chloro-N-cyclohexylpentanamide. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the extent of deuteration and the purity of the final product .

化学反应分析

Types of Reactions

5-Chloro-N-cyclohexylpentanamide-d11 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or other derivatives

科学研究应用

5-Chloro-N-cyclohexylpentanamide-d11 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Proteomics Research: Used as an internal standard in mass spectrometry for the quantification of proteins and peptides.

Metabolic Studies: Employed in tracing metabolic pathways and studying the kinetics of biochemical reactions.

Pharmaceutical Research: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

Environmental Analysis: Used in the analysis of environmental samples to trace the fate and transport of pollutants

作用机制

The mechanism of action of 5-Chloro-N-cyclohexylpentanamide-d11 is primarily related to its role as a stable isotope-labeled compound. It does not exert any specific biological effects but serves as a tracer or internal standard in various analytical techniques. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification and analysis in mass spectrometry .

相似化合物的比较

Similar Compounds

5-Chloro-N-cyclohexylpentanamide: The non-deuterated analog of 5-Chloro-N-cyclohexylpentanamide-d11.

5-Chloro-N-cyclohexylvaleramide: A similar compound with a slightly different structure.

N-Cyclohexylvaleramide: Another related compound without the chlorine atom

Uniqueness

This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in analytical applications, such as improved accuracy in quantification and the ability to trace metabolic pathways without interference from endogenous compounds .

生物活性

5-Chloro-N-cyclohexylpentanamide-d11 is a deuterated analog of 5-chloro-N-cyclohexylpentanamide, which is structurally related to the phosphodiesterase inhibitor cilostazol. This compound has garnered attention due to its potential biological activities, particularly in relation to cardiovascular health and metabolic disorders. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C11H9D11ClNO

- Molecular Weight : 228.8 g/mol

- CAS Number : 1073608-18-0

This compound functions primarily as a phosphodiesterase III (PDE III) inhibitor. By inhibiting PDE III, the compound increases cyclic AMP (cAMP) levels in platelets and vascular smooth muscle cells. This action leads to:

- Inhibition of Platelet Aggregation : Elevated cAMP levels result in reduced platelet activation and aggregation, which is beneficial for preventing thrombus formation.

- Vasodilation : Increased cAMP promotes relaxation of vascular smooth muscle, leading to improved blood flow and reduced blood pressure.

Antiplatelet Activity

Research indicates that this compound exhibits significant antiplatelet effects similar to those observed with cilostazol. In vitro studies have shown that the compound can effectively inhibit platelet aggregation induced by various agonists such as ADP and collagen.

Cardiovascular Benefits

Clinical studies involving cilostazol have demonstrated improvements in symptoms of intermittent claudication and other peripheral vascular diseases. Given its structural similarity, this compound is hypothesized to provide similar benefits, potentially enhancing blood flow and reducing ischemic events.

Case Studies

- Study on Antithrombotic Effects : A study evaluated the antithrombotic properties of cilostazol and its analogs in animal models. The results indicated that compounds like this compound significantly reduced thrombus weight and improved vessel patency compared to controls .

- Clinical Trials for Peripheral Arterial Disease : Clinical trials assessing cilostazol's efficacy in treating peripheral arterial disease have suggested that deuterated analogs may enhance bioavailability and therapeutic effects due to their altered pharmacokinetic profiles .

Comparative Analysis with Cilostazol

| Property | Cilostazol | This compound |

|---|---|---|

| Mechanism of Action | PDE III inhibitor | PDE III inhibitor |

| Antiplatelet Activity | Yes | Yes |

| Vasodilatory Effect | Yes | Yes |

| Clinical Use | Approved for intermittent claudication | Under investigation |

| Side Effects | Headache, palpitations | Not fully characterized |

属性

IUPAC Name |

5-chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)/i1D2,2D2,3D2,6D2,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOBOCFRZMDIDG-BMWRUFNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)CCCCCl)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727170 | |

| Record name | 5-Chloro-N-(~2~H_11_)cyclohexylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073608-18-0 | |

| Record name | 5-Chloro-N-(~2~H_11_)cyclohexylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。